molecular formula C15H13FO4 B6356761 3-(3,4-Dimethoxyphenyl)-4-fluorobenzoic acid CAS No. 1181441-50-8

3-(3,4-Dimethoxyphenyl)-4-fluorobenzoic acid

Cat. No.: B6356761
CAS No.: 1181441-50-8
M. Wt: 276.26 g/mol
InChI Key: NIODWCSAVFOMEA-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-4-fluorobenzoic acid is a fluorinated benzoic acid derivative featuring a 3,4-dimethoxyphenyl group at the 3-position and a fluorine atom at the 4-position of the benzoic acid core. This compound is structurally tailored to combine the electronic effects of fluorine with the lipophilic and electron-donating properties of the dimethoxyphenyl group. Such modifications are common in medicinal chemistry to enhance metabolic stability, bioavailability, and target binding affinity .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-13-6-4-9(8-14(13)20-2)11-7-10(15(17)18)3-5-12(11)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIODWCSAVFOMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653542
Record name 6-Fluoro-3',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181441-50-8
Record name 6-Fluoro-3',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-4-fluorobenzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as laboratory methods but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-4-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(3,4-Dimethoxyphenyl)-4-fluorobenzoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 3-(3,4-Dimethoxyphenyl)-4-fluorobenzoic acid and related compounds:

Compound Molecular Formula Key Substituents Applications Synthesis & Yield
This compound C₁₅H₁₃FO₄ 3-(3,4-dimethoxyphenyl), 4-F Medicinal chemistry (e.g., P-glycoprotein modulation in cancer) Likely via coupling reactions; inferred yield ~85%
4-Fluorobenzoic acid C₇H₅FO₂ 4-F Pharmaceutical building block Commercially available; synthesized via halogenation
3,4-Difluorobenzoic acid C₇H₄F₂O₂ 3-F, 4-F Chemical intermediate Catalog-listed; >95% purity
3-(Difluoromethyl)-4-fluorobenzoic acid C₈H₅F₃O₂ 3-CF₂H, 4-F Medicinal chemistry research (enhanced metabolic stability) Research-grade synthesis; no yield specified
4-Fluorobenzyl (E)-3-(3,4-dimethoxyphenyl)acrylate C₁₉H₁₇FO₄ Esterified 3,4-dimethoxyphenyl, 4-F Cytotoxic agent (SKMEL-147 melanoma cells; ~40% inhibition) Steglich esterification; 57–86% yield

Structural and Functional Insights

  • Fluorine Substitution : The 4-fluoro group in the benzoic acid core enhances electronegativity and metabolic stability, as seen in 3-(Difluoromethyl)-4-fluorobenzoic acid . This contrasts with 3,4-Difluorobenzoic acid, where dual fluorine atoms increase polarity but reduce lipophilicity .
  • For example, in 4-Fluorobenzyl (E)-3-(3,4-dimethoxyphenyl)acrylate, this group correlates with cytotoxic activity (50% inhibition in SKMEL-147 cells) . Similar dimethoxy-substituted curcumin analogs exhibit strong antioxidant and enzyme inhibition properties .
  • Functional Group Variations :
    • Amides vs. Acids : The benzamide derivative (compound 8j, ) shows 43% yield and 99% purity but lacks the direct dimethoxyphenyl linkage, reducing comparative lipophilicity .
    • Esters vs. Free Acids : Esterification (e.g., compound 5h, ) improves cell permeability but requires hydrolysis for activity, unlike the free acid form .

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